“(4-Methylmorpholin-2-yl)methanamine” is a chemical compound with the molecular formula C6H14N2O . It is a liquid at room temperature .
The molecular structure of “(4-Methylmorpholin-2-yl)methanamine” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrogen atom is bonded to a methyl group and a methanamine group .
“(4-Methylmorpholin-2-yl)methanamine” has a molecular weight of 130.19 g/mol . It is a liquid at room temperature . Other physical and chemical properties such as its density, melting point, and boiling point are not available in the sources I found.
The compound is cataloged under the Chemical Abstracts Service registry number 141814-57-5, and it can be found in databases such as PubChem and BenchChem. Its classification as an amine places it within a broader category of organic compounds characterized by the presence of one or more amino groups, which are essential for various biological and chemical processes .
The synthesis of (4-Methylmorpholin-2-yl)methanamine can be achieved through several methods, with one common approach involving the reaction of morpholine derivatives with formaldehyde or similar aldehydes in the presence of reducing agents.
The molecular structure of (4-Methylmorpholin-2-yl)methanamine features a six-membered morpholine ring with a methyl substituent at position 4 and an aminomethyl group at position 2.
InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3
CN1CCOC(C1)CN
The presence of both nitrogen atoms in the morpholine ring contributes to its basicity and nucleophilicity, making it reactive in various chemical environments. The methyl group enhances lipophilicity, which can influence its biological activity .
(4-Methylmorpholin-2-yl)methanamine participates in several types of chemical reactions:
Reagents commonly used include:
The products formed depend on the specific reaction conditions and reagents used .
The mechanism of action for (4-Methylmorpholin-2-yl)methanamine typically involves its interaction with biological targets such as enzymes and receptors.
These interactions are crucial for its potential therapeutic applications, particularly in drug development where modulation of enzyme activity is desired .
(4-Methylmorpholin-2-yl)methanamine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 130.19 g/mol |
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in water |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require specific handling due to its reactivity as an amine .
(4-Methylmorpholin-2-yl)methanamine has several scientific applications:
These applications highlight its versatility as a chemical compound within both industrial and research settings .
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0